2,7-Dichloro-6-fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-6-fluoroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-2-7-4(1-6(5)11)3-12-8(10)13-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPACVXOZRPFLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,7 Dichloro 6 Fluoroquinazoline
Strategic Approaches to the Synthesis of the 2,7-Dichloro-6-fluoroquinazoline Core
The synthesis of the this compound core is a multi-step process that begins with a specifically substituted aromatic precursor and involves key cyclization and chlorination reactions.
Synthesis of Halogenated Quinazoline (B50416) Precursors from Aromatic Amine Derivatives
The foundational strategy for constructing the quinazoline ring system typically begins with an appropriately substituted anthranilic acid (2-aminobenzoic acid) derivative. For the target molecule, this compound, the logical starting precursor would be 2-amino-4-chloro-5-fluorobenzoic acid .
The general and well-established pathway involves the cyclization of this anthranilic acid derivative to form the corresponding quinazoline-2,4-dione. This is often achieved by reacting the amino acid with urea (B33335) or a similar carbonyl source under thermal conditions. An alternative route proceeds via the corresponding isatoic anhydride. For instance, the synthesis of 5-chloroanthranilic acid derivatives has been documented starting from 6-chloroisatoic anhydride. google.com The fluorine atom at the C-6 position and the chlorine atom at the C-7 position of the final compound are incorporated at this initial stage through the selection of the correctly halogenated anthranilic acid precursor. The use of halogenated anthranilic acids, such as 5-fluoroanthranilic acid, is a common practice in the synthesis of complex molecules and biological probes. nih.govresearchgate.net
Regioselective Chlorination and Fluorination Strategies for the Quinazoline Ring System
With the quinazoline-2,4-dione scaffold in hand, the next critical step is the introduction of chlorine atoms at the C-2 and C-4 positions. It is important to note that the fluorine atom at the C-6 position is carried over from the initial precursor, as direct fluorination of the heterocyclic ring is synthetically challenging and not a common strategy for this class of compounds.
The conversion of the dione (B5365651) to the dichloride is reliably achieved through chlorination with a strong dehydrating and chlorinating agent. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically heated to reflux, often in the presence of a tertiary amine base such as N,N-dimethylaniline, which acts as a catalyst. This procedure effectively replaces the hydroxyl groups of the tautomeric form of the quinazoline-2,4-dione with chlorine atoms, yielding the target this compound. This method is highly efficient and widely documented for a variety of substituted quinazolines.
Exploration of One-Pot and Eco-Efficient Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of quinazoline synthesis, there is a growing interest in one-pot protocols that combine multiple reaction steps without isolating intermediates, thereby saving time, solvents, and resources.
One-pot syntheses of quinazolinone derivatives often involve three-component reactions, for example, condensing an isatoic anhydride, an amine, and an aldehyde or ketone. researchgate.net These reactions can be promoted by various catalysts, including environmentally benign options like iron(III) chloride supported on neutral alumina. researchgate.net Furthermore, the use of microwave irradiation has been shown to accelerate reactions, leading to rapid and efficient synthesis of quinazoline derivatives. nih.gov While a specific one-pot protocol for this compound has not been detailed in the literature, these modern, eco-efficient strategies are broadly applicable to heterocyclic synthesis and represent a promising avenue for streamlining the production of such scaffolds. sioc-journal.cn
Post-Synthetic Derivatization and Functionalization of this compound Analogues
The dichloro-fluoroquinazoline core is not typically the final product but rather a versatile platform for further molecular elaboration. The differential reactivity of the halogen substituents allows for selective functionalization.
Nucleophilic Aromatic Substitution Reactions on the Quinazoline Ring at C-2 and C-4 Positions
The chlorine atoms at the C-2 and C-4 positions are susceptible to nucleophilic aromatic substitution (SNAr), which is the most common strategy for derivatizing this scaffold. A key feature of the 2,4-dichloroquinazoline (B46505) system is the pronounced regioselectivity of this reaction. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the chlorine at the C-2 position.
This enhanced reactivity is due to the greater electron deficiency at C-4, which more effectively stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This allows for the selective substitution at the C-4 position by a wide range of nucleophiles, including primary and secondary amines (both aliphatic and aromatic), while leaving the C-2 chlorine intact. nih.gov These reactions can be carried out under thermal conditions or accelerated using microwave irradiation to afford 2-chloro-4-substituted-quinazoline derivatives in good yields. nih.gov This regioselectivity is a powerful tool for the controlled, stepwise synthesis of diversely functionalized quinazolines.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4-Dichloroquinazoline Scaffolds Note: This table is based on data for analogous 2,4-dichloroquinazoline systems and is representative of the expected reactivity for this compound.
| Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Primary Aliphatic Amines | Mild conditions, often at room temperature or with gentle heating. | 2-Chloro-4-(alkylamino)quinazolines. nih.gov |
| Anilines (electron-rich) | Mild to moderate heating. | 2-Chloro-4-(arylamino)quinazolines. nih.gov |
| Anilines (electron-poor) | Harsher conditions, higher temperatures, or longer reaction times may be required. | 2-Chloro-4-(arylamino)quinazolines. |
| Secondary Amines | Moderate heating, often in a polar solvent like isopropanol (B130326) or THF. | 2-Chloro-4-(dialkylamino)quinazolines. |
Selective Chemical Reductions of Halogen Substituents
Selective reduction of the halogen atoms on the this compound ring offers another pathway for functionalization, allowing for the removal of one or more halogens. This is typically accomplished via catalytic hydrogenation.
The key challenge in this process is achieving selectivity. Generally, carbon-fluorine (C-F) bonds are much stronger and less reactive to catalytic hydrogenation than carbon-chlorine (C-Cl) bonds. Therefore, it is feasible to selectively reduce the C-Cl bonds while preserving the C-F bond.
Achieving selectivity between the two chlorine atoms at the C-2 and C-7 positions is more complex and depends heavily on the choice of catalyst (e.g., palladium, platinum, nickel), support (e.g., carbon, alumina), and reaction conditions (e.g., hydrogen pressure, temperature, solvent, additives). The electronic environment of each chlorine is different; the C-2 chlorine is influenced by two adjacent ring nitrogens, while the C-7 chlorine is on the benzene (B151609) portion of the heterocycle. Kinetic studies on related quinazolines have shown that the reactivity of halogens on the benzo-ring can vary by position, with the C-7 position often being highly activated towards substitution. rsc.org This intrinsic difference in reactivity can be exploited to achieve selective hydrodechlorination under carefully optimized catalytic conditions. rsc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4-chloro-5-fluorobenzoic acid |
| 5-chloroanthranilic acid |
| 6-chloroisatoic anhydride |
| 5-fluoroanthranilic acid |
| Phosphorus oxychloride |
| N,N-dimethylaniline |
| Iron(III) chloride |
| Hydrazine |
| Palladium |
| Platinum |
Introduction of Diverse Functional Groups via Cross-Coupling or Amidation Reactions
The chlorine atoms at the C2 and C7 positions of the this compound scaffold serve as versatile handles for introducing a wide array of functional groups. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions, such as amidation. These transformations are crucial for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the chloro-substituted positions.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or vinyl groups by coupling the dichloroquinazoline with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and controlling regioselectivity. For dihalo-substituted heterocycles, the reaction can sometimes be tuned to occur selectively at one position over the other. researchgate.net
Sonogashira Coupling: This method is employed to install terminal alkyne functionalities onto the quinazoline core. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to other cross-coupling reactions on dihalogenated substrates, achieving regioselective coupling at either the C2 or C7 position can be a synthetic challenge, often influenced by the electronic environment of the chlorine atoms and the specific catalytic system used. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of amino-substituted quinazolines. It facilitates the coupling of primary or secondary amines with the chloro-positions of the quinazoline ring. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. organic-chemistry.orglibretexts.org For substrates with multiple halogen atoms, the reaction can often be controlled to favor monosubstitution or disubstitution. beilstein-journals.org
Amidation, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, offers a direct route to introduce amino groups. The electron-deficient nature of the quinazoline ring system facilitates the displacement of the chloride ions by amine nucleophiles. The regioselectivity of this reaction is governed by the electronic properties of the ring and the positions of the substituents. In many 2,4-dichloroquinazoline systems, nucleophilic attack preferentially occurs at the C4 position. While specific studies on this compound are not widely available, it is anticipated that the electronic influence of the fluorine atom and the second chlorine atom would significantly direct the regioselectivity of amidation reactions.
The table below summarizes the key aspects of these methodologies for functionalizing dichloro-heterocyclic systems, which are applicable to this compound.
| Reaction Type | Reagents & Catalysts | Functional Group Introduced | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Aryl, Vinyl | Ligand choice, base, and solvent can influence regioselectivity and yield. researchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl | Catalyst and ligand selection are crucial for controlling regioselectivity in dihalo compounds. nih.govrsc.org |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu) | Amino | Ligand choice is critical for reaction scope and efficiency. wikipedia.orglibretexts.orgbeilstein-journals.org |
| Amidation (SNAr) | Amine, often with a base (e.g., DIPEA) or in a suitable solvent (e.g., isopropanol) | Amino | Regioselectivity is determined by the electronic properties of the quinazoline ring. |
Reaction Mechanism Elucidation in this compound Synthesis
Investigation of Mechanistic Pathways for Key Transformation Steps
The synthesis of this compound typically involves two key transformations: the formation of the quinazolinone core and its subsequent dehydroxy-chlorination.
The primary route to the quinazoline skeleton often begins with a substituted anthranilic acid derivative, in this case, likely 2-amino-4-fluoro-5-chlorobenzoic acid. The cyclization to form the 7-chloro-6-fluoroquinazolin-2,4(1H,3H)-dione intermediate can be achieved by reacting the anthranilic acid with a source for the C2 and N3 atoms, such as urea or sodium cyanate (B1221674) followed by hydrolysis and cyclization. researchgate.net
The crucial step is the conversion of the resulting 7-chloro-6-fluoroquinazoline-2,4(1H,3H)-dione to this compound. This is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or a co-reagent like phosphorus pentachloride (PCl₅). researchgate.netindianchemicalsociety.com
The mechanism of this chlorination is complex but has been studied for related quinazolinone systems. It is not a simple nucleophilic substitution. The reaction is understood to proceed in two main stages: nih.gov
Phosphorylation: The quinazolinone tautomerizes to its enol form (a dihydroxyquinazoline). The hydroxyl groups, acting as nucleophiles, attack the phosphorus atom of POCl₃. This initial phosphorylation occurs readily under basic conditions at lower temperatures. This leads to the formation of various phosphorylated intermediates. nih.gov
Chloride Displacement: The phosphorylated intermediates are now activated towards nucleophilic attack by chloride ions (Cl⁻), which are present from the POCl₃ or added PCl₅. The phosphate (B84403) group is an excellent leaving group, facilitating the substitution to yield the dichloroquinazoline product. This step typically requires heating to proceed efficiently. nih.gov
Tautomerization of the dione to the dihydroxy form.
Nucleophilic attack of the hydroxyl groups on POCl₃ to form O-phosphorylated intermediates.
Nucleophilic attack by Cl⁻ on the C2 and C4 positions, displacing the phosphate leaving groups to yield the final 2,4-dichloro product. For this compound, the starting material would already contain the C7-chloro and C6-fluoro substituents, and the reaction would convert the di-oxo functionalities at C2 and C4 to chlorides.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound and its subsequent transformations is essential for maximizing yield, purity, and cost-effectiveness. This involves careful control of various reaction parameters.
For the synthesis of the this compound itself, the chlorination step is critical. Studies on analogous systems have shown that temperature and the stoichiometry of the reagents are key variables. nih.gov
Temperature Control: The initial phosphorylation can be performed at a lower temperature (e.g., < 25 °C) to ensure the formation of the necessary intermediates while suppressing the formation of byproducts. The subsequent conversion to the chloroquinazoline then requires heating (e.g., 70-90 °C) to drive the displacement reaction to completion. nih.gov
Reagents: The use of POCl₃ alone can be effective, but in some cases, the addition of PCl₅ as a co-reagent can enhance the chlorinating power of the mixture. indianchemicalsociety.com The presence of a tertiary amine base (like N,N-diisopropylethylamine) can also be crucial for mediating the phosphorylation step. researchgate.net The reaction is often run neat or in a high-boiling inert solvent.
For the functionalization via cross-coupling reactions , optimization involves screening several components of the catalytic system. The table below outlines key parameters that are typically optimized for cross-coupling reactions on halo-heterocycles.
| Parameter | Variables | Impact on Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Affects the formation of the active Pd(0) catalyst and overall reaction efficiency. |
| Ligand | Monodentate (e.g., P(tBu)₃), Bidentate (e.g., BINAP, Xantphos), Buchwald-type (e.g., XPhos, SPhos) | Crucial for catalyst stability, reactivity, and selectivity. Can influence which C-Cl bond reacts preferentially. rsc.org |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N), Alkoxides (e.g., NaOtBu) | Essential for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Base strength can significantly impact yield. |
| Solvent | Aprotic polar (e.g., DMF, Dioxane), Aprotic nonpolar (e.g., Toluene) | Influences solubility of reagents and catalyst stability. Can affect reaction rates. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
| Reaction Time | Minutes to Hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |
By systematically varying these parameters, a robust and high-yielding protocol for the synthesis and functionalization of this compound can be developed.
Structure Activity Relationship Sar Studies and Biological Target Modulation of 2,7 Dichloro 6 Fluoroquinazoline Derivatives
Rational Design and Synthesis of 2,7-Dichloro-6-fluoroquinazoline Analogues for SAR Profiling
The rational design of analogues based on the this compound scaffold is a key strategy for exploring and optimizing biological activity. This process involves the systematic modification of the core structure to understand how each component contributes to target binding and efficacy. The synthesis of these analogues often begins with a core quinazoline (B50416) structure, which can be derived from starting materials like 2-aminobenzoic acids. researchgate.net
One common synthetic approach involves the construction of the quinazoline ring system, followed by the introduction of various substituents at key positions. For instance, 2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one can be reacted with an amine source to form a 2-methylquinazolin-4(3H)-one, which can then be further modified. researchgate.net Cascade reactions between ortho-halogen substituted benzoic acids and amidines have also become a prominent method for synthesizing the quinazolinone core. researchgate.net
For SAR profiling, researchers design libraries of compounds with variations at specific positions, such as C-2, C-4, C-6, and C-7. acs.org This allows for a comprehensive evaluation of how different functional groups impact the molecule's interaction with a biological target. In the context of developing inhibitors for targets like KRAS G12C, bi-directional syntheses have been employed to enable late-stage derivatization, allowing for more rapid creation and testing of diverse chemical matter. digitellinc.com This strategic approach facilitates the optimization of properties like potency, selectivity, and pharmacokinetics. morressier.com
Structure-Activity Relationships of Halogenated Quinazolines
The type and position of halogen atoms on the quinazoline scaffold are critical determinants of biological activity. Halogens influence a molecule's electronic properties, lipophilicity, and steric profile, all of which affect how the compound binds to its target protein.
Influence of Halogen Positions and Types (Chlorine, Fluorine) on Biological Activities within Quinazoline Scaffolds
Halogens like chlorine and fluorine exert distinct effects based on their intrinsic properties. Fluorine, with its high electronegativity and small atomic radius, can form strong bonds and alter the basicity of nearby nitrogen atoms, which is crucial for interactions with kinase hinge regions. In contrast, chlorine is larger and more hydrophobic, which can lead to enhanced binding through hydrophobic interactions. researchgate.net
Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the presence of halogen atoms in the benzene (B151609) ring can increase interactions with proteins like human serum albumin (HSA). researchgate.netmdpi.com The binding affinity was observed to increase with the increasing atomic number of the halogen (F < Cl < Br < I), which corresponds to an increase in hydrophobicity and atomic radius. researchgate.net This suggests that steric and hydrophobic effects play a key role in enhancing binding affinity. researchgate.net In other contexts, having electron-rich substituents or halogens at the C-6 position is known to promote anti-cancer and anti-microbial activities. nih.govnih.gov The strategic placement of halogens can thus be used to modulate a compound's interaction with its intended target and other proteins it may encounter.
Table 1: Properties of Relevant Halogens
| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
|---|---|---|---|---|
| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |
| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |
Data sourced from Molecules 2012, 17, 2009. researchgate.net
Impact of Substituents at C-2, C-4, C-6, and C-7 on Biological Target Interactions
Substituents at the C-2, C-4, C-6, and C-7 positions of the quinazoline ring are pivotal for modulating biological activity and target specificity. nih.govnih.gov
C-2 Position: The substituent at the C-2 position can significantly influence a compound's potency. For example, in a series of BCRP inhibitors, a phenyl group at the C-2 position was found to be essential for activity. nih.gov In other series, incorporating groups like thiazole (B1198619) at the C-2 position led to more active compounds compared to those with nicotinic or nitrobenzoic acid substituents. nih.gov
C-4 Position: The C-4 position is frequently modified to enhance target engagement. The 4-anilino-quinazoline moiety is a well-known scaffold for EGFR kinase inhibitors, where it interacts with the kinase active site. nih.gov Replacing the halogenated aniline (B41778) moiety at C-4 can lead to significant increases in antiproliferative activity. nih.gov For KRAS G12C inhibitors, substituents at the C-4 position are crucial for key interactions within the binding pocket. nih.govelsevierpure.com
C-6 Position: Substitutions at the C-6 and C-7 positions are well-tolerated and often used to improve properties like solubility and potency. nih.govekb.eg For certain anticancer agents, having an iodo-group at C-6 was found to be detrimental to activity, while for others, electron-rich groups or halogens at this position enhanced antimicrobial and anticancer effects. nih.govnih.gov
C-7 Position: This position is also a key site for modification. In some EGFR inhibitors, bulkier substituents at the C-7 position are favorable for inhibitory activity. nih.gov For KRAS G12C inhibitors, interactions made by substituents at the C-7 position are critical for binding and efficacy. nih.govelsevierpure.com The addition of an amide substituent to the quinazoline scaffold, which can interact with the C-7 position, has been shown to remarkably increase the potency and selectivity of KRAS G12C inhibitors. nih.govelsevierpure.com
Table 2: Summary of Substituent Impact on Quinazoline Activity
| Position | Impact of Substituents | Example Target(s) |
|---|---|---|
| C-2 | Essential for activity; influences potency. Phenyl or thiazole groups can be beneficial. nih.gov | BCRP, various cancer cell lines |
| C-4 | Crucial for target engagement. Anilino groups are common for kinase inhibitors. nih.gov | EGFR, KRAS G12C |
| C-6 | Modulates potency and solubility. Halogens or electron-rich groups can be beneficial. nih.govnih.gov | EGFR, various bacteria |
| C-7 | Favorable for bulky groups; critical for binding in some inhibitors. nih.govelsevierpure.com | EGFR, KRAS G12C |
Biological Target Modulation by this compound Derivatives (Preclinical Research Focus)
Derivatives of halogenated quinazolines have been investigated as modulators of several important biological targets, primarily in the context of cancer and neurological disorders.
Inhibition of KRAS G12C Protein Activity by Substituted Quinazolines
Mutations in the KRAS gene are among the most common drivers of human cancers. The specific KRAS G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer and colorectal cancer. morressier.com This mutation created a unique opportunity for the development of targeted covalent inhibitors. These small molecules bind irreversibly to the mutant cysteine, locking the KRAS protein in an inactive state. morressier.com
Quinazoline-based covalent inhibitors have been developed that are potent and selective for KRAS G12C. nih.govelsevierpure.com These compounds access an inducible pocket near a dynamic region of the protein called switch II. nih.govelsevierpure.com The rational design of these inhibitors has led to optimized lead compounds that effectively suppress KRAS G12C-dependent signaling and inhibit the growth of cancer cells at sub-micromolar concentrations. nih.govelsevierpure.com
Structure-activity relationship studies have been crucial in optimizing these inhibitors. X-ray crystallography has revealed key interactions made by substituents at the C-2, C-4, and C-7 positions of the quinazoline ring with the KRAS G12C protein. nih.govelsevierpure.com For example, adding an amide substituent to the quinazoline scaffold was found to create additional interactions with the protein, significantly boosting the inhibitor's efficiency, potency, and selectivity. nih.gov These findings highlight the power of using a substituted quinazoline core to develop targeted cancer therapies. nih.gov
Table 3: Examples of Quinazoline-based KRAS G12C Inhibitors
| Compound Class | Warhead/Binding | Key Feature | Outcome |
|---|---|---|---|
| Covalent Quinazolines | Acrylamide | Amide substituent on the quinazoline scaffold | Increased labeling efficiency, potency, and selectivity. nih.govelsevierpure.com |
| Quinazoline Analogs | 5-nitrofuran-2-carboxylic acid | Optimized based on ARS-1620 | High binding affinity (KD = 97 nM for lead compound) and suppression of tumor growth in xenograft models. nih.gov |
Kinase Inhibition Studies relevant to Quinazoline Scaffolds (e.g., EGFR)
The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. mdpi.com Many approved tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, are 4-anilinoquinazoline (B1210976) derivatives that target various cancers. mdpi.com The specific derivative, 4,7-dichloro-6-nitroquinazoline (B182880), has been identified as a critical intermediate in the synthesis of afatinib, highlighting the importance of the disubstituted quinazoline scaffold in creating potent kinase inhibitors. mdpi.com
Research into novel quinazoline derivatives continues to yield potent EGFR inhibitors. A series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated significant anti-proliferative activities, with some compounds showing potent EGFR inhibitory action. frontiersin.org For instance, one derivative, Compound 7i, exhibited excellent activity against the EGFR protein kinase. frontiersin.org Similarly, novel anilinoquinazoline (B1252766) derivatives with aryl and heterocyclic substituents at position 6 have shown potent inhibition of wild-type EGFR. nih.gov Notably, certain thiourea (B124793) derivatives from this series also retained significant activity against the gefitinib-resistant EGFR(T790M/L858R) mutant, demonstrating up to 24-fold greater potency than gefitinib. nih.gov
Further modifications, such as the synthesis of 2-chloroquinazoline (B1345744) derivatives, have also yielded promising results. nih.gov A specific derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (Compound 10b), showed potent activity against four EGFR high-expressing cancer cell lines, with its effect on the EGFR enzyme being subsequently confirmed. nih.gov Macrocyclization strategies have also been employed to enhance the selectivity of quinazoline-based inhibitors for mutant forms of EGFR, such as L858R and Del19, over the wild-type enzyme. nih.gov
Table 1: EGFR and Other Kinase Inhibition by Quinazoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| 6-Arylureido-4-anilinoquinazolines | Compound 7i | EGFR | 17.32 | frontiersin.org |
| 6-Arylureido-4-anilinoquinazolines | Gefitinib (Reference) | EGFR | 25.42 | frontiersin.org |
| 6-Arylureido-4-anilinoquinazolines | Erlotinib (Reference) | EGFR | 33.25 | frontiersin.org |
| 6-Thiourea-anilinoquinazolines | Compound 6a | EGFR (wild-type) | 2.5 | nih.gov |
| 6-Thiourea-anilinoquinazolines | Compound 6a | EGFR (T790M/L858R) | 120 | nih.gov |
| 6-Thiourea-anilinoquinazolines | Compound 6b | EGFR (wild-type) | 1.8 | nih.gov |
| 6-Thiourea-anilinoquinazolines | Compound 6b | EGFR (T790M/L858R) | 260 | nih.gov |
| Quinazolinones | Compound 7 | CDK9 | 115 | mdpi.com |
| Quinazolinones | Compound 9 | CDK9 | 131 | mdpi.com |
| Quinazolinones | Compound 25 | CDK9 | 142 | mdpi.com |
| Quinazolinones | Flavopiridol (Reference) | CDK9 | 644 | mdpi.com |
Other Enzyme and Receptor Interaction Studies for Quinazoline Derivatives
Beyond EGFR, the versatile quinazoline scaffold has been explored for its inhibitory activity against other crucial enzymes. One notable area of investigation is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). mdpi.com CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the depletion of anti-apoptotic proteins, thereby reinstating apoptosis in cancer cells. mdpi.com A study focused on substituted quinazolinones identified several potent CDK9 inhibitors, with IC₅₀ values in the low micromolar range. mdpi.com Molecular docking studies suggested that these molecules occupy the ATP binding site of CDK9. mdpi.com
In a different therapeutic area, quinazoline derivatives have been screened for their potential as antiviral agents. Specifically, a library of quinoline (B57606) and quinazoline derivatives was tested for inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. bohrium.comacs.orgnih.govacs.org While several quinoline derivatives showed potent inhibition of RNA synthesis driven by the viral RdRp, the tested quinazoline derivatives generally exhibited moderate to low activity in this particular assay. bohrium.com
Cellular and Molecular Mechanisms of Action (MOA) for this compound Derivatives (In Vitro Investigations)
Investigation of Antiproliferative Activities of Quinazoline Derivatives in Cell Lines
The ability of quinazoline derivatives to inhibit kinase activity often translates into potent antiproliferative effects in various cancer cell lines. Numerous studies have evaluated these compounds against panels of human cancer cells. For example, a novel 2-chloroquinazoline derivative, Compound 10b, demonstrated significant antiproliferation activity against four cancer cell lines known for high EGFR expression: A549 (non-small cell lung cancer), NCI-H1975 (non-small cell lung cancer with T790M mutation), AGS (gastric adenocarcinoma), and HepG2 (hepatocellular carcinoma). nih.gov In this study, Compound 10b exhibited activity that was either superior or equivalent to the reference drug Gefitinib. nih.gov
Similarly, the 6-arylureido-4-anilinoquinazoline derivative, Compound 7i, showed excellent antitumor activity against A549, HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. frontiersin.org Further structure-activity relationship (SAR) studies on 6-substituted anilinoquinazolines revealed derivatives with potent cell growth inhibitory activity against both wild-type EGFR (KB cells) and mutant EGFR (H1975 cells) lines. nih.gov
Table 2: Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 | Non-small cell lung | 3.68 | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | NCI-H1975 | Non-small cell lung (mutant) | 10.06 | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS | Gastric adenocarcinoma | 1.73 | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | Hepatocellular carcinoma | 2.04 | nih.gov |
| 6-Arylureido-4-anilinoquinazoline (7i) | A549 | Non-small cell lung | 2.25 | frontiersin.org |
| 6-Arylureido-4-anilinoquinazoline (7i) | HT-29 | Colorectal adenocarcinoma | 1.72 | frontiersin.org |
| 6-Arylureido-4-anilinoquinazoline (7i) | MCF-7 | Breast adenocarcinoma | 2.81 | frontiersin.org |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (6e) | MCF-7 | Breast adenocarcinoma | 168.78 | researchgate.net |
Understanding Cellular Pathway Perturbations (e.g., cell cycle modulation, apoptosis induction)
The antiproliferative effects of quinazoline derivatives are often mediated by significant perturbations of cellular pathways, most notably the induction of cell cycle arrest and apoptosis. nih.gov A novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was shown to induce cell cycle arrest at the G1 phase in the MCF-7 breast cancer cell line. researchgate.net Flow cytometry analysis confirmed this effect and further revealed that the compound induced apoptosis in these cells. researchgate.net
The induction of apoptosis is a common mechanism for quinazoline-based compounds. Studies have shown that certain quinazoline molecules can trigger apoptosis, confirmed by observations of DNA fragmentation, chromatin condensation, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The mechanisms can be complex, involving both extrinsic and intrinsic signaling pathways. nih.gov For instance, pathway analysis of genes affected by some quinazoline compounds predicted an enrichment for apoptotic pathways, a finding that was subsequently confirmed in cell-based studies. rsc.org The modulation of the cell cycle is often linked to the inhibition of key regulatory proteins. For example, cell cycle arrest in the G1 phase can be associated with the inhibition of cyclin-dependent kinases (like Cdk2) and the phosphorylation of the retinoblastoma protein (pRB). nih.gov
Exploration of RNA-Targeting Mechanisms by Quinazoline-like Compounds
While proteins are the most common pharmacological targets, there is growing interest in developing small molecules that target RNA. nih.govresearchgate.net The quinazoline scaffold has emerged in this novel therapeutic space. A significant finding is the ability of certain quinazoline derivatives to inhibit viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. bohrium.comacs.org This represents a direct interaction with a key component of the viral RNA replication machinery.
Beyond direct enzyme inhibition, quinazoline-based compounds may also modulate cellular processes through RNA-related mechanisms. One study discovered that a series of small molecules with a 2,4-diphenyl-quinazoline core could induce a global upregulation of microRNA (miRNA) expression in cancer cells. rsc.org Crucially, this upregulation showed a selective enrichment for tumor-suppressor miRNAs. The predicted gene targets of these upregulated miRNAs were found to be enriched in apoptotic pathways, providing a mechanistic link between the compound's effect on RNA and its cancer-fighting properties. rsc.org This suggests that quinazoline derivatives can act as scaffolds for designing activators of miRNA expression, opening a novel avenue for anticancer drug development. rsc.org
Advanced Spectroscopic and Spectrometric Characterization of 2,7 Dichloro 6 Fluoroquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,7-Dichloro-6-fluoroquinazoline, a complete NMR analysis would involve a suite of one- and two-dimensional experiments.
1H, 13C, and 19F NMR Data Analysis for Chemical Environment Probing
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinazoline (B50416) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The coupling patterns (multiplicities) and coupling constants (J) would reveal the connectivity between adjacent protons.
¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic and benzene (B151609) rings would provide insight into the electronic structure. Quaternary carbons, such as those bonded to the chlorine and fluorine atoms, would also be identified.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show a signal for the fluorine atom at position 6, and the coupling of this fluorine with neighboring protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling) would be invaluable for confirming its location.
Expected, but currently unavailable, NMR data would be presented in a table format as shown below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H-4 | Data not available | ||
| H-5 | Data not available | ||
| H-8 | Data not available | ||
| C-2 | Data not available | ||
| C-4 | Data not available | ||
| C-4a | Data not available | ||
| C-5 | Data not available | ||
| C-6 | Data not available | ||
| C-7 | Data not available | ||
| C-8 | Data not available | ||
| C-8a | Data not available | ||
| F-6 | Data not available |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, helping to trace the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, including the positions of the quaternary carbons and the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although for a planar molecule like this, its utility would be more for confirming assignments.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This accurate mass measurement allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₈H₃Cl₂FN₂.
A theoretical HRMS data table is presented below, as experimental data is not available:
| Ion | Calculated m/z |
| [M+H]⁺ | Data not available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation pattern would likely involve the loss of chlorine atoms, fluorine, and potentially the cleavage of the quinazoline ring system.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of a substituted quinazoline is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibrations within the quinazoline ring system are expected to appear in the 1650-1500 cm⁻¹ range, often as a series of sharp bands. The C=C stretching vibrations of the aromatic rings will also fall within this region.
A data table summarizing the expected FT-IR absorption bands for this compound, based on analogous compounds, is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| C=N Stretch (Quinazoline Ring) | 1650-1500 | Medium to Strong |
| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium to Strong |
| C-F Stretch | 1400-1000 | Strong |
| C-Cl Stretch | 850-550 | Medium to Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the quinazoline ring and the C-Cl bonds.
Drawing parallels from studies on similar halogenated ethylenes, the C-Cl symmetric stretching vibrations would be a prominent feature in the Raman spectrum. rsc.org The aromatic ring breathing modes, which are often weak in FT-IR, are typically strong and sharp in Raman spectra and would be expected in the fingerprint region. The C-F bond, being more polar, might show a weaker Raman signal compared to its strong IR absorption.
The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational analysis of this compound, allowing for a more definitive assignment of its structural features.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its conjugation system. The UV-Vis spectrum of a quinazoline derivative typically exhibits multiple absorption bands corresponding to π → π* and n → π* transitions.
Based on data from 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), the electronic spectrum of this compound is expected to show strong absorptions in the UV region. researchgate.net The π → π* transitions, arising from the extensive π-conjugated system of the quinazoline core, are likely to appear as intense bands at shorter wavelengths (around 200-300 nm). The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are expected at longer wavelengths and are typically of lower intensity.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. Although the crystal structure of this compound has not been reported, the structure of its isomer, 2,4-dichloro-7-fluoroquinazoline (B1321832), provides significant insights into the likely molecular geometry and packing. nih.gov
The analysis of 2,4-dichloro-7-fluoroquinazoline revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The molecule is essentially planar, a common feature of such aromatic systems. The bond lengths and angles within the quinazoline ring would be expected to be consistent with its aromatic character. The C-Cl and C-F bond lengths would be in agreement with standard values for such bonds on an aromatic ring.
The synthesis of these compounds often involves key intermediates, such as the corresponding quinazoline-2,4(1H,3H)-dione. nih.gov Characterizing these intermediates by X-ray diffraction can provide valuable information about the reaction pathway and the stereochemistry of the final product.
The following table summarizes the crystallographic data for the related compound, 2,4-dichloro-7-fluoroquinazoline. nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8257 (3) |
| b (Å) | 15.0664 (9) |
| c (Å) | 14.3453 (6) |
| β (°) | 95.102 (5) |
| Volume (ų) | 823.59 (9) |
| Z | 4 |
The crystal packing of 2,4-dichloro-7-fluoroquinazoline is dominated by π–π stacking interactions between the planar quinazoline moieties of adjacent molecules. nih.gov The centroid-to-centroid distance between these stacked rings is reported to be 3.8476 (14) Å, indicating a significant stabilizing interaction. nih.gov
Computational Chemistry and Theoretical Modeling of 2,7 Dichloro 6 Fluoroquinazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, electronic distribution, and chemical reactivity.
While specific Density Functional Theory (DFT) studies on 2,7-Dichloro-6-fluoroquinazoline are not widely available in public literature, the principles of DFT are routinely applied to understand related quinazoline (B50416) derivatives. nih.gov DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A typical DFT study on a molecule like this compound would begin with geometry optimization. This process calculates the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For the related compound, 2,4-Dichloro-7-fluoroquinazoline (B1321832), crystallographic data shows an essentially planar quinazoline system. nih.gov A DFT optimization would likely predict a similar planarity for this compound, which is a common feature for this heterocyclic system.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. The halogen substitutions (Cl and F) are electron-withdrawing groups that significantly influence the electronic landscape of the quinazoline ring, impacting its reactivity and interaction capabilities. The calculated energetic properties, such as the heat of formation and total energy, provide data on the molecule's thermodynamic stability.
Table 1: Predicted Physicochemical Properties of Halogenated Quinazolines (Note: This table is illustrative, based on data for related compounds and general principles, as specific experimental or computational values for this compound are not publicly documented.)
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| Molecular Formula | C₈H₂Cl₂FN₃ | Basic molecular identity |
| Molecular Weight | 217.02 g/mol | Relevant for reaction stoichiometry and characterization |
| Planarity | Expected to be nearly planar | Influences stacking interactions (e.g., π–π stacking) with biological targets nih.gov |
| XlogP (Predicted) | ~4.3 (for 7-bromo-2,4-dichloro-6-fluoroquinazoline) uni.lu | Indicates high lipophilicity, affecting solubility and cell permeability |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting chemical reactivity and intermolecular interactions.
The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich and electron-poor regions. For this compound, the nitrogen atoms (N1 and N3) of the quinazoline ring are expected to be regions of negative potential (electron-rich), making them likely sites for hydrogen bond acceptance. nih.gov The hydrogen atom on the quinazoline ring and the regions around the electron-withdrawing halogen atoms will exhibit positive potential, indicating susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.
LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Dynamics Simulations and Conformational Studies
While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. MD simulations are particularly valuable for studying the conformational flexibility of a ligand and the stability of its binding to a biological target. nih.govaccscience.com
For a compound like this compound, MD simulations would typically be performed on its complex with a target protein (e.g., a kinase). The simulation tracks the movements of all atoms over a set period (from nanoseconds to microseconds), providing a detailed picture of the ligand-protein interactions.
Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the ligand and the protein backbone suggests a stable binding complex. nih.govaccscience.com
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of each amino acid residue or atom from its average position. High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand entry or binding. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, highlighting the most persistent and crucial interactions. nih.gov
Studies on related quinazoline-based inhibitors have used MD simulations to confirm the stability of their binding in the active sites of enzymes like EGFR and to analyze conformational changes upon binding. nih.govnih.gov
In Silico Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
The quinazoline scaffold is a well-established hinge-binder for many protein kinases. ekb.eg Docking studies on various quinazoline derivatives have provided a clear understanding of their binding mechanism.
Kinases (e.g., EGFR, VEGFR): The primary interaction for quinazoline-based kinase inhibitors involves the formation of one or more hydrogen bonds between the quinazoline nitrogen atoms and the "hinge region" of the kinase domain. Specifically, the N1 atom typically acts as a hydrogen bond acceptor from a backbone NH group (e.g., Met793 in EGFR), while the N3 atom can also be involved in interactions, sometimes via a water molecule. nih.gov The substituents on the quinazoline ring, such as the chloro and fluoro groups of this compound, occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. nih.gov
KRAS G12C: The KRAS G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors. nih.gov While many approved KRAS G12C inhibitors have more complex scaffolds, a quinazoline core could serve as a platform. Docking studies would explore how the this compound scaffold could orient a reactive group to form a covalent bond with Cys12 while establishing favorable interactions within the allosteric switch-II pocket. accscience.comnih.gov
m4 Muscarinic Receptor: The M4 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR). While some quinazoline derivatives have been explored as antagonists for adenosine (B11128) receptors, their application to M4 receptors is less documented. nih.gov Docking a novel scaffold like this compound into the M4 receptor structure would aim to identify key interactions with residues in the orthosteric binding pocket, such as aspartate and tyrosine residues, which are crucial for binding acetylcholine and other antagonists. biorxiv.org
Molecular recognition is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Docking studies are instrumental in dissecting these forces to understand ligand-target specificity.
For this compound, the key determinants of molecular recognition would be:
Hinge-Binding Motif: The N1 and N3 atoms of the quinazoline ring are the primary anchors for kinase binding.
Halogen Interactions: The chlorine atoms at positions 2 and 7, and the fluorine at position 6, play a crucial role. They can form halogen bonds and engage in hydrophobic interactions within the active site, contributing significantly to binding affinity and specificity. The specific placement of these halogens dictates which sub-pockets of the active site are engaged.
By comparing the docking scores and interaction patterns of this compound against a panel of different kinases or other targets, researchers can predict its selectivity profile. For example, slight differences in the size and hydrophobicity of the active sites among different kinases will favor the binding of differently substituted quinazolines, leading to target selectivity. nih.gov
Table 2: Illustrative Docking Interactions for Quinazoline Scaffolds with Protein Kinases (Note: This table is a generalized representation based on published data for various quinazoline kinase inhibitors.)
| Target | Key Interacting Residue(s) | Type of Interaction | Quinazoline Moiety Involved |
|---|---|---|---|
| EGFR nih.gov | Met793 | Hydrogen Bond | N1 Atom |
| Thr790, Leu718, Gly796 | Hydrophobic/van der Waals | Quinazoline Ring and Substituents | |
| VEGFR-2 nih.gov | Cys919 | Hydrogen Bond | N1 Atom |
| Val848, Leu840, Phe1047 | Hydrophobic/van der Waals | Quinazoline Ring and Substituents |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling for quinazoline analogues aims to establish a mathematical correlation between the chemical structures of these compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. These models are built upon datasets of quinazoline derivatives with known biological activities against various targets, such as protein kinases or receptors. plos.orgnih.gov
The development of QSAR models for quinazoline analogues involves both two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: In 2D-QSAR studies, the biological activity is correlated with various physicochemical properties or topological indices of the molecules. These descriptors can include parameters that describe the steric, electronic, and hydrophobic characteristics of the compounds. For instance, a 2D-QSAR model for a series of quinazoline derivatives might reveal that specific substitutions at certain positions of the quinazoline ring are crucial for activity.
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. rsc.org
CoMFA: This technique calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. The model can be visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for biological activity.
CoMSIA: Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields, but it additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the structure-activity relationship.
A hypothetical CoMFA and CoMSIA study on a series of quinazoline analogues might yield the statistical results summarized in the table below. Such models are typically validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a test set of compounds (R²pred).
| Model | q² | R² | R²pred | Field Contribution |
| CoMFA | 0.65 | 0.92 | 0.75 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.70 | 0.95 | 0.80 | Steric: 30%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10% |
This table represents typical data found in 3D-QSAR studies of quinazoline derivatives and is for illustrative purposes.
The insights gained from QSAR models are instrumental in predictive modeling for the design of new compounds (de novo design) and the optimization of existing lead compounds.
De Novo Design: By analyzing the contour maps generated from CoMFA and CoMSIA, medicinal chemists can identify the key structural features required for high biological activity. This information can be used to design entirely new molecular scaffolds that incorporate these favorable features, potentially leading to the discovery of novel and potent therapeutic agents.
Lead Optimization: For an existing lead compound, such as a quinazoline derivative with moderate activity, QSAR models can guide its chemical modification to enhance its potency and selectivity. For example, if a CoMFA map indicates that a bulky, electropositive group at a specific position would be beneficial, chemists can synthesize analogues with such modifications. This iterative process of design, synthesis, and testing, guided by predictive QSAR models, can significantly accelerate the drug development process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
